

MCC950 & Carbonic Anhydrase 2: A Technical Support Guide

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Compound of Interest

Compound Name: MCC950

Cat. No.: B1663521

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This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the off-target effects of the NLRP3 inhibitor **MCC950** on Carbonic Anhydrase 2 (CA2).

Frequently Asked Questions (FAQs)

Q1: Has **MCC950** been shown to have off-target effects on Carbonic Anhydrase 2 (CA2)?

Yes, **MCC950** has been identified as a direct, noncompetitive inhibitor of Carbonic Anhydrase 2 (CA2)[1][2][3][4][5][6]. This interaction was discovered through affinity-based chemical proteomics and cellular thermal proteomic profiling, which revealed that **MCC950** stabilizes CA2[1][2][5][7].

Q2: What is the inhibitory potency of **MCC950** on CA2?

Biochemical assays have determined the half-maximal inhibitory concentration (IC₅₀) of **MCC950** for CA2 to be 11 μM[1][2][3]. This is significantly less potent than its on-target inhibition of NLRP3, which is in the nanomolar range (IC₅₀ ≈ 7.5-8.1 nM)[8].

Q3: What is the mechanism of inhibition of CA2 by **MCC950**?

MCC950 exhibits noncompetitive inhibition of CA2[1][2][3]. This was confirmed by Hanes-Woolf analysis of CA2 esterase activity across a range of **MCC950** and substrate concentrations[1][2]

[9]. The sulfonylurea moiety in **MCC950** is thought to be responsible for this interaction, analogous to other sulfonamide-based carbonic anhydrase inhibitors[1][3].

Q4: How was the interaction between **MCC950** and CA2 identified?

The interaction was primarily identified using two unbiased proteome-wide approaches[1][3]:

- Photoaffinity Labeling: A photoaffinity-based probe of **MCC950** (IMP2070) was used in live macrophages to identify binding partners. CA2 was identified as a specific target[1][2][4].
- Thermal Proteome Profiling: This method showed that **MCC950** treatment led to the thermal stabilization of CA2 in whole cells, indicating a direct interaction[1][2].

Troubleshooting Guide

Issue: I am observing unexpected physiological or cellular effects in my **MCC950** experiments that are not consistent with NLRP3 inhibition.

Possible Cause: These effects might be due to the off-target inhibition of carbonic anhydrases, such as CA2. Carbonic anhydrases are crucial for regulating physiological pH by catalyzing the conversion of carbon dioxide to bicarbonate[1][3]. Inhibition of CA2 can disrupt pH homeostasis.

Troubleshooting Steps:

- Concentration Review: Are you using **MCC950** at concentrations approaching or exceeding the IC₅₀ for CA2 (11 μM)? While **MCC950** is potent for NLRP3 at nanomolar concentrations, higher micromolar concentrations may lead to significant CA2 inhibition[9].
- Control Experiments:
 - Use a structurally distinct NLRP3 inhibitor that is not based on a sulfonylurea scaffold to see if the unexpected phenotype persists.
 - Use a known carbonic anhydrase inhibitor, such as acetazolamide (AZA), as a positive control to determine if the observed off-target effect phenocopies CA inhibition[1][3].

- pH Measurements: If feasible for your experimental system (e.g., cell culture media, cell lysate), measure pH to check for disturbances that could be linked to CA inhibition.

Issue: My results with **MCC950** are inconsistent, especially at higher concentrations.

Possible Cause: At concentrations in the low micromolar range, you may be observing mixed effects from the inhibition of both NLRP3 and CA2, leading to variability.

Troubleshooting Steps:

- Dose-Response Curve: Perform a detailed dose-response curve for your primary assay. An unusual curve shape or a second inflection point might suggest engagement of a secondary, lower-affinity target.
- Lower Concentration: Whenever possible, use the lowest effective concentration of **MCC950** that achieves NLRP3 inhibition to minimize off-target effects on CA2. The IC₅₀ for NLRP3 is over 1000-fold lower than for CA2[2][8].

Data Presentation

Table 1: Comparative Inhibitory Potency of **MCC950**

Target Protein	IC50 Value	Type of Inhibition	Reference
NLRP3	7.5 - 8.1 nM	Direct, Specific	[8]
Carbonic Anhydrase 2 (CA2)	11 µM	Noncompetitive	[1][2][9]

Table 2: Hanes-Woolf Analysis of **MCC950** on CA2 Activity

This table summarizes the kinetic data demonstrating the noncompetitive inhibition of CA2 by **MCC950**. The slope of the Hanes-Woolf plot is shown at various concentrations of the inhibitor.

MCC950 Concentration (μM)	Slope	R2
100	3.17	0.94
40	9.51	0.95
16	20.19	0.96
6.4	26.55	0.95
2.56	31.74	0.96
1.02	33.59	0.95
0 (DMSO)	29.03	0.96
Data sourced from Kennedy et al., 2021. [1] [2] [9]		

Experimental Protocols

1. CA2 Esterase Activity Assay

This biochemical assay is used to determine the inhibitory activity of **MCC950** on CA2.

- Principle: Carbonic anhydrases also exhibit esterase activity. The assay measures the hydrolysis of the substrate para-nitrophenyl acetate (p-NPA) to para-nitrophenol (p-NP), which can be quantified spectrophotometrically at 405 nm.
- Reagents:
 - Human Carbonic Anhydrase II (CA2) enzyme
 - Assay Buffer (e.g., Tris-SO₄, pH 7.6)
 - para-Nitrophenyl acetate (p-NPA) substrate
 - **MCC950** (or other test compounds)
 - DMSO (vehicle control)

- Procedure:
 - Prepare a solution of CA2 (e.g., 85 nM) in the assay buffer.
 - Add varying concentrations of **MCC950** (e.g., 1 μ M to 100 μ M) or DMSO to the enzyme solution.
 - Incubate for a defined period (e.g., 15 minutes) at room temperature.
 - Initiate the reaction by adding the p-NPA substrate (e.g., 0.125 mM to 1 mM).
 - Immediately measure the change in absorbance at 405 nm over time using a plate reader.
 - Calculate the initial reaction velocity (V_0).
 - Plot the residual enzyme activity against the logarithm of **MCC950** concentration to determine the IC_{50} value.
 - For mechanism studies, perform the assay with varying concentrations of both substrate and inhibitor and analyze the data using a Hanes-Woolf plot ($[S]/V_0$ vs. $[S]$).

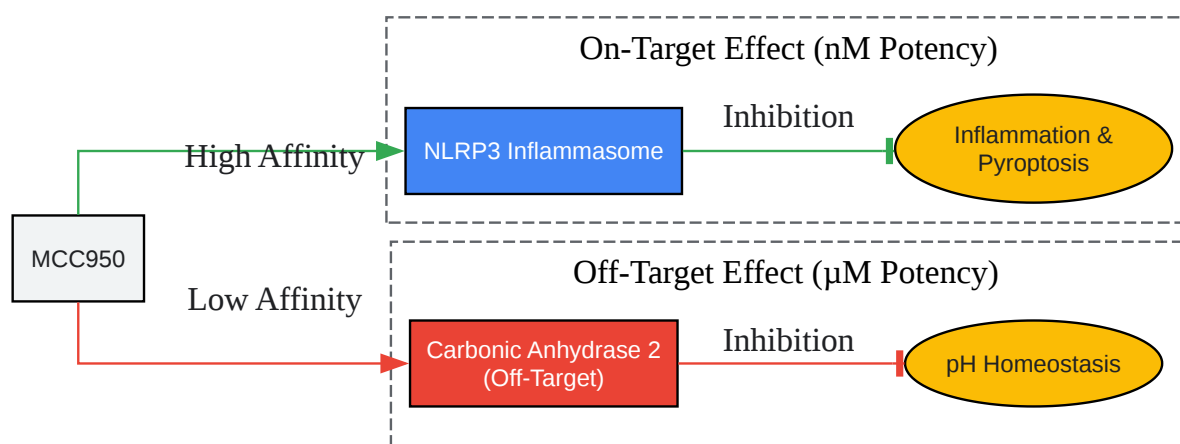
2. Cellular Thermal Shift Assay (CETSA) / Thermal Proteome Profiling

This method assesses the direct binding of a compound to its target protein in a cellular context.

- Principle: When a ligand binds to a protein, it generally increases the protein's thermal stability. This stabilization can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein that remains.
- Procedure (Simplified):
 - Culture cells (e.g., macrophages) and treat them with either **MCC950** (e.g., 10 μ M) or a vehicle control (DMSO).
 - Harvest the cells and lyse them.
 - Divide the lysate from each treatment group into several aliquots.

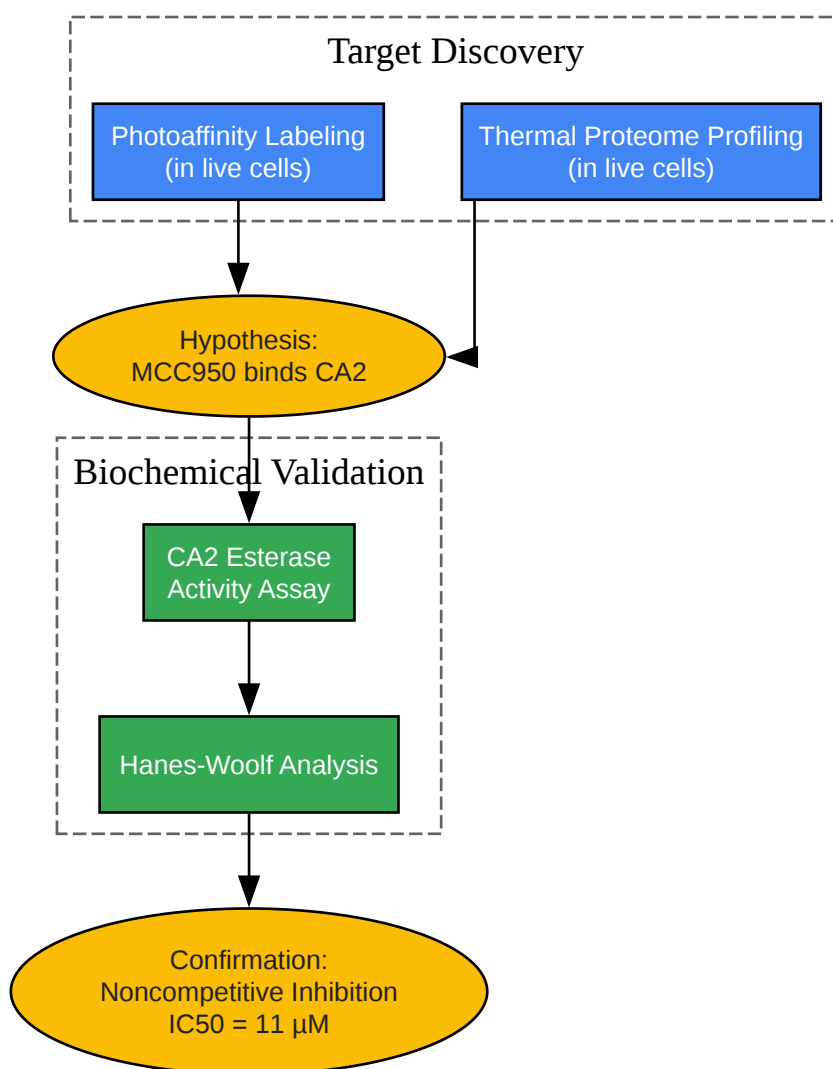
- Heat the aliquots to a range of different temperatures (e.g., 40°C to 65°C) for a set time (e.g., 3 minutes), followed by cooling.
- Centrifuge the samples to pellet the aggregated, denatured proteins.
- Collect the supernatant containing the soluble proteins.
- Analyze the abundance of CA2 in the soluble fraction using methods like Western Blotting or mass spectrometry-based proteomics.
- A shift in the melting curve to a higher temperature in the **MCC950**-treated samples compared to the control indicates stabilization and direct binding.

Visualizations



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Caption: On-target vs. off-target effects of **MCC950**.



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Caption: Workflow for identifying and validating CA2 as an **MCC950** off-target.

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